molecular formula C19H15FN2O3S B498623 1-ethyl-N-(2-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide CAS No. 438488-74-5

1-ethyl-N-(2-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

Cat. No. B498623
CAS RN: 438488-74-5
M. Wt: 370.4g/mol
InChI Key: DTKLWBVFIRJUNH-UHFFFAOYSA-N
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Description

“1-ethyl-N-(2-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide” is a compound with the molecular formula C19H15FN2O3S . It belongs to the class of heterocyclic compounds known as indoles, which are crucial in medicinal chemistry . Indole derivatives have been gaining a lot of interest due to their wide range of pharmacological actions, including antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties .


Synthesis Analysis

The synthesis of indole-sulfonamide derivatives, such as “1-ethyl-N-(2-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide”, involves a variety of techniques . The sulfonamide analogs of indole, often referred to as sulfa medicines, have been recently produced and exhibit strong antimicrobial actions . The goal of recent research has been to present the most recent methods for synthesizing indole-sulfonamide derivatives .


Molecular Structure Analysis

The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component . Indole is a relatively weak basic chemical due to the delocalization of the nitrogen lone pair into the free-to-move-electronic system within the indole ring .


Chemical Reactions Analysis

Indole-sulfonamide is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design since it undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group .

Scientific Research Applications

Future Directions

The goal of recent research is to present the most recent methods for synthesizing indole-sulfonamide derivatives, together with data on their reported activities and synthetic scheme . This research is anticipated to help medicinal chemists rationally develop pharmacologically active derivatives of indole with sulfonamide scaffolds .

properties

IUPAC Name

1-ethyl-N-(2-fluorophenyl)-2-oxobenzo[cd]indole-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O3S/c1-2-22-16-10-11-17(12-6-5-7-13(18(12)16)19(22)23)26(24,25)21-15-9-4-3-8-14(15)20/h3-11,21H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTKLWBVFIRJUNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC=CC=C4F)C=CC=C3C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-N-(2-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

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